molecular formula C21H28N6O3 B2674603 Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate CAS No. 1251629-61-4

Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B2674603
CAS No.: 1251629-61-4
M. Wt: 412.494
InChI Key: DAJZBMJIIGXXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate is a pyrimidine-piperazine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring and a benzylcarbamoyl substituent on the pyrimidine core. This compound is synthesized via multistep reactions, including coupling, deprotection, and functionalization steps. The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective modifications during synthesis .

Properties

IUPAC Name

tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-21(2,3)30-20(29)27-11-9-26(10-12-27)19-24-14-16(17(22)25-19)18(28)23-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,23,28)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZBMJIIGXXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-5-(benzylcarbamoyl)pyrimidine with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) in ethanol. The product is then purified to obtain the desired compound .

Chemical Reactions Analysis

Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The compound shares a common pyrimidine-piperazine-Boc scaffold with several analogs, differing primarily in substituents on the pyrimidine ring and piperazine modifications. Key analogs include:

Compound Name Substituent on Pyrimidine Piperazine Modification Key Structural Feature Reference
Target Compound 4-amino-5-(benzylcarbamoyl) Boc-protected Benzylcarbamoyl group -
tert-Butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate (7g) 4-(benzylamino) Boc-protected Benzylamino group
tert-Butyl 4-(5-((3-fluorobenzyl)oxy)pyrimidin-2-yl)piperazine-1-carboxylate (pre-9b) 5-((3-fluorobenzyl)oxy) Boc-protected Fluorobenzyloxy group
tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate (25) 4-(2-(5-bromoindol-3-yl)ethyl) Boc-protected Bromoindole pharmacophore
tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate 5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino) Boc-protected Sulfonamide and chloropyrimidine

Key Observations :

  • Sulfonamide groups (e.g., in compound from ) enhance solubility and binding affinity to charged residues in target proteins .

Key Observations :

  • Boc deprotection using TFA is a common and efficient method (75–77% yields) for generating free piperazine intermediates .
  • Halogenated analogs (e.g., bromoindole in 25) require palladium-catalyzed reactions, which are sensitive to steric hindrance but achieve moderate yields .
  • Thioether-linked isoxazoles (e.g., 6e) exhibit lower yields (52%), likely due to competing side reactions .

Physicochemical Properties

Physical properties such as melting points and solubility are influenced by substituents:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Property Reference
Target Compound - ~450 (estimated) High polarity (amide group) -
pre-9b - ~440 Enhanced lipophilicity (fluorobenzyl)
6e (from ) 85–87 529.6 Low melting point (thioether linkage)
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate >250 584.51 High thermal stability

Key Observations :

  • Thioether-linked compounds (e.g., 6e) exhibit lower melting points, suggesting reduced crystallinity .
  • Brominated derivatives (e.g., compound from ) show exceptional thermal stability (>250°C), ideal for high-temperature applications .

Biological Activity

Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a piperazine ring and a pyrimidine moiety, which are critical for its biological activity. The molecular formula is C21H28N6O3C_{21}H_{28}N_{6}O_{3} with a molecular weight of 412.5 g/mol. Its structure includes various functional groups that enhance its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC21H28N6O3
Molecular Weight412.5 g/mol
AppearanceWhite to light yellow powder
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the Piperazine Derivative : Reaction of tert-butyl chloroformate with piperazine.
  • Coupling Reaction : Introduction of the pyrimidine moiety through coupling reactions using palladium or nickel catalysts.
  • Purification : The compound is purified to achieve high yields and purity under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to various metabolic pathways, which can be crucial in disease modulation.
  • Receptor Interaction : Binding to specific receptors can modulate their activity, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through modulation of cell proliferation pathways.
  • Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregation, which is relevant in Alzheimer's disease research .
  • Anti-inflammatory Properties : It may reduce inflammatory responses in neurodegenerative conditions by inhibiting pro-inflammatory cytokines.

Study on Neuroprotection

A study examined the effect of a structurally similar compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. The results indicated that the compound improved cell viability significantly compared to controls, suggesting a protective effect against Aβ-induced toxicity .

Anticancer Potential

Another investigation focused on the compound's ability to inhibit cancer cell growth. It was found that modifications in the structure could enhance its efficacy as an anticancer agent, highlighting the importance of structure-activity relationships (SAR) in drug design .

Quantitative Structure–Activity Relationship (QSAR)

QSAR studies provide insights into how structural modifications affect biological activity. By analyzing various derivatives of piperazine compounds, researchers can identify key structural features that enhance efficacy against specific biological targets.

Q & A

Q. Experimental Design :

Synthesize derivatives via Suzuki coupling or nucleophilic substitution .

Test inhibition kinetics (e.g., IC₅₀ via enzyme assays) and cellular uptake (e.g., fluorescent tagging) .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Answer: Common issues and solutions:

  • Disordered atoms : Apply restraints (e.g., DFIX, SIMU) in SHELXL to stabilize refinement .
  • Twinned crystals : Use TwinRotMat in PLATON to detect and model twin laws .
  • Hydrogen bonding ambiguity : Validate via Hirshfeld surface analysis (CrystalExplorer) to distinguish O–H⋯N vs. N–H⋯O interactions .

Case Study : In XRD data for this compound, intramolecular O–H⋯N bonds (2.65 Å) were confirmed via Hirshfeld analysis, resolving initial misassignment .

Basic: What are standard protocols for Boc deprotection in downstream functionalization?

Answer:

  • Acidic cleavage : 50% TFA in DCM (2h, RT) removes the tert-butyloxycarbonyl (Boc) group, yielding free piperazine .
  • Neutralization : Quench with NaHCO₃, extract with EtOAc, and purify via flash chromatography (silica gel, EtOAc/hexane) .
  • Validation : Confirm deprotection via loss of tert-butyl signals in ¹H NMR (δ 1.45 ppm) and LCMS ([M+H]+ = calculated −100 Da) .

Advanced: How to design computational models for predicting binding modes with biological targets?

Answer:

Docking : Use AutoDock Vina with PyRx to simulate interactions (e.g., with 5-HT₂C receptors) .

MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-enzyme complexes (e.g., CYP121A1) .

QSAR : Apply MOE descriptors (logP, polar surface area) to correlate substituent effects with activity .

Validation : Compare computational predictions with experimental IC₅₀ values (±10% error acceptable) .

Basic: What analytical techniques ensure purity for in vitro assays?

Answer:

  • HPLC : Use C18 column (ACN/H₂O gradient); purity >98% required for biological testing .
  • Elemental Analysis : Match calculated vs. observed C, H, N content (±0.4% tolerance) .
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) to rule out solvent residues .

Advanced: How to troubleshoot low yields in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • Electrophile Activation : Use electron-withdrawing groups (e.g., Br at C5) to enhance pyrimidine reactivity .
  • Solvent Optimization : Switch from DMF to dioxane to reduce side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test KI or CuI to accelerate NAS (yield increase from 62% to 88%) .

Data-Driven Approach : Design a factorial experiment varying temperature (80–110°C), solvent, and catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.